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Compound of Interest

Compound Name:
(3-Chloro-4-fluorophenyl)

(cyclopropyl)methanol

CAS No.: 1339855-16-1

Cat. No.: B2423142

Get Quote

Technical Application Note: Strategic Utilization of (3-Chloro-4-fluorophenyl)
(cyclopropyl)methanol in API Synthesis

Executive Summary: The Pharmacophore
Advantage
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a high-value "privileged

structure" in modern medicinal chemistry. It serves as a critical intermediate for synthesizing

SGLT2 inhibitors, Kinase inhibitors (c-Met, ALK), and GPCR ligands.

Its value stems from two synergistic structural features:

The 3-Chloro-4-fluoro Motif: A metabolic blockade strategy. The fluorine atom at the para-

position blocks rapid oxidative metabolism (CYP450 hydroxylation), while the chlorine at the

meta-position modulates lipophilicity and electronic density.
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The Cyclopropyl Group: A bioisostere for isopropyl or ethyl groups. It introduces

conformational rigidity (reducing entropic penalty upon binding) and enhances metabolic

stability by preventing

-hydride elimination and oxidation common in alkyl chains.

This guide details the synthesis, handling, and downstream application of this intermediate,

focusing on scalable protocols and stereochemical control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10][11]

Property Data

Chemical Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Common Precursor
(3-Chloro-4-fluorophenyl)

(cyclopropyl)methanone (CAS: 898790-09-5)

Molecular Formula C₁₀H₁₀ClFO

Molecular Weight 200.64 g/mol

Physical State
Viscous oil or low-melting solid (racemic);

Crystalline (enantiopure)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Stability
Stable under standard conditions; avoid strong

oxidizers.[1] Hygroscopic.

Synthesis Workflows: From Precursors to Chiral
Scaffolds
The synthesis of this intermediate is typically approached via two routes depending on the

starting material availability and stereochemical requirements.

Diagram 1: Synthesis & Application Pathway
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The following diagram outlines the two primary routes (Grignard vs. Reduction) and the

downstream activation for coupling.

3-Chloro-4-fluorobenzaldehyde

(3-Chloro-4-fluorophenyl)
(cyclopropyl)methanol

Route A:
Grignard Addition

(THF, 0°C)

3-Chloro-4-fluorophenyl
cyclopropyl ketone

Route B:
Reduction

(NaBH4 or CBS Catalyst)

Cyclopropyl MgBr

Activated Intermediate
(Mesylate/Chloride)

Activation
(MsCl or SOCl2) Final API

(SGLT2 / Kinase Inhibitor)

Coupling
(Nucleophilic Subst.)

Click to download full resolution via product page

Caption: Dual-pathway synthesis strategy. Route A is preferred for raw material cost efficiency;

Route B is preferred for enantioselective control.

Detailed Experimental Protocols
Protocol A: Synthesis via Grignard Addition (Racemic)
Best for: Initial SAR studies where chirality is not yet defined.

Reagents:

3-Chloro-4-fluorobenzaldehyde (1.0 equiv)

Cyclopropylmagnesium bromide (1.2 equiv, 0.5M in THF)

Anhydrous THF (Solvent)

Saturated NH₄Cl (Quench)[2][3][4]

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add 3-Chloro-4-

fluorobenzaldehyde dissolved in anhydrous THF (5 mL/g).
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Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperatures

(-78°C) are unnecessary for cyclopropyl Grignards, but 0°C prevents side reactions.

Addition: Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition

funnel over 30 minutes. Maintain internal temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

via TLC (Hexane/EtOAc 4:1).

Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution:

Exothermic gas evolution.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Enantioselective Reduction (Chiral)
Best for: Late-stage development requiring high ee% (enantiomeric excess).

Reagents:

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 equiv)

(R)- or (S)-Me-CBS-oxazaborolidine (0.1 equiv, Catalyst)

Borane-THF complex (BH₃·THF) (0.6 equiv)

Anhydrous THF

Step-by-Step Methodology:

Catalyst Prep: In a dry flask under Argon, dissolve the CBS catalyst in anhydrous THF.

Activation: Add the BH₃·THF solution to the catalyst at RT and stir for 15 minutes.

Substrate Addition: Cool the mixture to -20°C. Slowly add the ketone (dissolved in THF) over

1 hour. Slow addition is key to maximizing enantioselectivity.
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Monitoring: Stir at -20°C until ketone consumption is complete (HPLC monitoring

recommended).

Quench: Add MeOH dropwise (carefully!) to destroy excess borane.

Workup: Standard aqueous extraction.

Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Downstream Applications & Quality Control
Once synthesized, the alcohol is rarely the end product. It is typically converted into a leaving

group for coupling.

Activation Protocol (Mesylation):

Dissolve alcohol in DCM with TEA (1.5 equiv).

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv).

The resulting mesylate is unstable on silica; use immediately in nucleophilic substitution

reactions (e.g., with piperazines, pyrazoles, or phenols).

Quality Control Parameters:

HPLC Purity: >98.0% (Area %).

Chiral Purity (if applicable): >99.0% ee.

Residual Solvents: THF < 720 ppm (ICH Q3C limits).

H-NMR Validation:

Cyclopropyl protons: Distinct multiplets at

0.3–0.6 ppm.

Benzylic proton: Doublet (or multiplet) around
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4.0–4.5 ppm.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield (Grignard) Wet solvent or fast addition

Re-dry THF over molecular

sieves; slow down addition

rate to control exotherm.

Ring Opening Acidic workup

Cyclopropyl carbinols are acid-

sensitive (rearrangement to

homoallylic alcohols). Use

buffered NH₄Cl and avoid

strong mineral acids.

Low ee% (Reduction) Temperature fluctuation

Ensure strict temperature

control (-20°C) during addition.

Increase catalyst loading to

0.15 equiv.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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